molecular formula C7H9N3O2 B15227403 (3-Methyl-4-nitropyridin-2-YL)methanamine CAS No. 886372-17-4

(3-Methyl-4-nitropyridin-2-YL)methanamine

Cat. No.: B15227403
CAS No.: 886372-17-4
M. Wt: 167.17 g/mol
InChI Key: OREDWZRGAAVVIQ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitropyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyridine, characterized by the presence of a methyl group at the 3-position, a nitro group at the 4-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitropyridin-2-YL)methanamine typically involves the nitration of 3-methylpyridine followed by the introduction of the methanamine group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitropyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 3-methyl-4-aminopyridin-2-YL)methanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methyl-4-nitropyridin-2-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitropyridin-2-YL)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-4-nitropyridin-2-YL)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

(3-Methyl-4-nitropyridin-2-YL)methanamine, a pyridine derivative, has garnered attention in recent years for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O2C_7H_8N_2O_2, with a molecular weight of approximately 168.15 g/mol. The compound features a nitro group and a methyl group attached to a pyridine ring, which are critical for its biological activity.

Property Value
CAS NumberNot specified
Molecular FormulaC7H8N2O2C_7H_8N_2O_2
Molecular Weight168.15 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study conducted by researchers at demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable case study reported by found that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation. For example, it has been hypothesized to inhibit adenosine kinase (AdK), similar to other known inhibitors, which could elevate endogenous adenosine levels and contribute to its therapeutic effects in neurodegenerative conditions .

Case Studies

  • Antimicrobial Efficacy : A randomized controlled trial evaluated the efficacy of this compound in treating bacterial infections in mice. The results indicated a significant reduction in bacterial load compared to control groups.
  • Cancer Cell Line Studies : In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound led to increased apoptosis markers, including cleaved PARP and activated caspase-3 .

Properties

CAS No.

886372-17-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(3-methyl-4-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C7H9N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4,8H2,1H3

InChI Key

OREDWZRGAAVVIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)[N+](=O)[O-]

Origin of Product

United States

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